

# Combination Therapy of Canocapavir with Nucleoside Analogs for HBV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Canocapavir |           |
| Cat. No.:            | B10857848   | Get Quote |

The landscape of chronic hepatitis B (CHB) treatment is evolving, with a focus on achieving a functional cure. Combination therapies involving novel agents like capsid assembly modulators (CAMs) with established nucleos(t)ide analogs (NAs) are at the forefront of this research. This guide provides a comparative overview of **Canocapavir** (also known as ZM-H1505R), a next-generation HBV core inhibitor, in the context of combination therapy, supported by available experimental data and comparisons with other CAMs.

# Mechanism of Action: A Dual Approach to HBV Suppression

Canocapavir is a core protein allosteric modulator (CpAM) that disrupts the normal process of HBV capsid assembly.[1][2][3] Unlike nucleos(t)ide analogs that inhibit the reverse transcriptase activity of the viral polymerase, Canocapavir targets the HBV core protein (HBc). [1][2][3] This leads to the formation of aberrant or empty capsids that do not contain the viral pregenomic RNA (pgRNA), thereby preventing the replication of new viral particles.[1][2][3]

The combination of **Canocapavir** with an NA offers a synergistic antiviral strategy. While the NA suppresses HBV DNA replication from pgRNA, **Canocapavir** prevents the packaging of the pgRNA itself, effectively targeting two distinct steps in the viral lifecycle. This dual-pronged attack is hypothesized to lead to a more profound and sustained viral suppression.





Click to download full resolution via product page

Caption: Mechanism of action of **Canocapavir** and Nucleos(t)ide Analogs in the HBV lifecycle.

## Comparative Efficacy: Preclinical and Clinical Data

Direct clinical data on the combination of **Canocapavir** and NAs is emerging, with a Phase 3 trial anticipated.[4] However, Phase 1b data for **Canocapavir** monotherapy and data from trials of other CAMs, such as JNJ-56136379 (bersacapavir), in combination with NAs provide valuable insights.

#### Canocapavir (ZM-H1505R) Monotherapy

A Phase 1b trial in Chinese CHB patients demonstrated that **Canocapavir** was well-tolerated and showed efficacious antiviral activity.[5][6] After 28 days of treatment, significant dosedependent declines in HBV DNA and pgRNA were observed.



| Dose Group | Mean Maximum HBV DNA<br>Decline (log10 lU/mL) | Mean Maximum pgRNA<br>Decline (log10 copies/mL) |
|------------|-----------------------------------------------|-------------------------------------------------|
| 50 mg      | -1.54                                         | -1.53                                           |
| 100 mg     | -2.50                                         | -2.35                                           |
| 200 mg     | -2.75                                         | -2.34                                           |
| Placebo    | -0.47                                         | -0.17                                           |

Data from a Phase 1b randomized, multiple-dose escalation trial of Canocapavir.

[5][6]

# JNJ-56136379 (Bersacapavir) in Combination with Nucleos(t)ide Analogs

The JADE study, a Phase 2 trial, evaluated JNJ-56136379 in combination with an NA in patients with CHB. The combination therapy resulted in pronounced reductions in both HBV DNA and HBV RNA.[7][8]

| Treatment Group<br>(HBeAg-positive<br>patients) | Mean HBV DNA<br>Decline at Week 24<br>(log10 IU/mL) | Mean HBV RNA<br>Decline at Week 24<br>(log10 copies/mL) | Mean HBsAg<br>Decline at Week 24<br>(log10 IU/mL) |
|-------------------------------------------------|-----------------------------------------------------|---------------------------------------------------------|---------------------------------------------------|
| JNJ-56136379 75 mg<br>+ NA                      | -5.53                                               | -2.96                                                   | -0.14                                             |
| JNJ-56136alogs                                  | -5.88                                               | -3.15                                                   | -0.41                                             |
| Placebo + NA                                    | -5.21                                               | -1.33                                                   | -0.25                                             |
| Data from the Phase 2 JADE study.[7][8]         |                                                     |                                                         |                                                   |

While the combination of JNJ-56136379 and NAs showed a greater reduction in HBV RNA compared to NAs alone, a clear benefit regarding HBsAg decline was not observed in this



study.[7][8]

### **Experimental Protocols**

#### **Canocapavir Phase 1b Trial Methodology**

- Study Design: A double-blind, randomized, placebo-controlled Phase 1b trial in Chinese CHB patients.[5][6]
- Patient Population: Treatment-naïve, non-cirrhotic patients with chronic hepatitis B.
- Treatment Regimen: Patients were randomized to receive **Canocapavir** at doses of 50 mg, 100 mg, or 200 mg, or a placebo, once daily for 28 days.[5][6]
- Key Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetics and antiviral activity (HBV DNA and pgRNA levels) were also assessed.[5][6]

#### JNJ-56136379 (JADE) Phase 2 Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.[8]
- Patient Population: Patients with chronic hepatitis B, both treatment-naïve and virologically suppressed on NAs.[8]
- Treatment Regimen: Patients received JNJ-56136379 (75 mg or 250 mg) or placebo once daily, in combination with an NA (tenofovir disoproxil fumarate or entecavir), for up to 48 weeks.[8]
- Key Assessments: The primary endpoint was the mean decline in HBsAg from baseline at week 24. Other endpoints included changes in HBV DNA and HBV RNA levels.[7][8]





Click to download full resolution via product page

Caption: Generalized workflow for clinical trials of **Canocapavir** in combination with NAs.

#### **Conclusion and Future Directions**



The combination of capsid assembly modulators like **Canocapavir** with nucleos(t)ide analogs represents a promising strategy to achieve deeper and more rapid viral suppression in patients with chronic hepatitis B. While **Canocapavir** has demonstrated potent antiviral activity as a monotherapy, its true potential will be elucidated in the upcoming Phase 3 combination trial.[4] Data from mechanistically similar drugs suggest that this combination therapy will likely lead to significant reductions in HBV DNA and, importantly, HBV RNA, which is a key precursor to viral replication. The impact on HBsAg levels, a crucial marker for functional cure, remains a key area of investigation. For researchers and drug development professionals, the progression of **Canocapavir** into late-stage clinical trials signals a significant step forward in the quest for a functional cure for HBV.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zhimeng's Innovative HBV Core Protein-Targeted Drug Reached Agreement with CDE for Initiating the Phase 3 Clinical Trial [core-biopharma.com]
- 5. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial | springermedizin.de [springermedizin.de]
- 6. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection -







PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Combination Therapy of Canocapavir with Nucleoside Analogs for HBV: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857848#combination-therapy-of-canocapavir-with-nucleoside-analogs-for-hbv]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com